molecular formula C19H17N3O3S2 B12046781 4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester

Cat. No.: B12046781
M. Wt: 399.5 g/mol
InChI Key: NVORSUIETHVISC-UDWIEESQSA-N
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Description

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester is a complex organic compound that features a benzothiazole moiety, a propionyl group, and a benzoic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole derivative, which is then reacted with a propionyl chloride to introduce the propionyl group. This intermediate is then subjected to a hydrazonomethylation reaction to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.

    Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
  • 4-Nitro-benzoic acid 2-(benzothiazol-2-ylsulfanyl)-ethyl ester

Uniqueness

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester is unique due to its combination of a benzothiazole ring, a propionyl group, and a hydrazonomethyl linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 4-[(E)-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylhydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H17N3O3S2/c1-25-18(24)14-8-6-13(7-9-14)12-20-22-17(23)10-11-26-19-21-15-4-2-3-5-16(15)27-19/h2-9,12H,10-11H2,1H3,(H,22,23)/b20-12+

InChI Key

NVORSUIETHVISC-UDWIEESQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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